molecular formula C19H18ClN5OS B11606251 N'-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11606251
M. Wt: 399.9 g/mol
InChI Key: WKNOXGCLKUAVGK-FOKLQQMPSA-N
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Description

N’-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a combination of pyrrole, pyrimidine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative through a condensation reaction between 2-chlorobenzaldehyde and 2,5-dimethylpyrrole under acidic conditions.

    Hydrazone Formation: The pyrrole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Thioether Formation: The hydrazone is further reacted with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrole and pyrimidine rings allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide: shares similarities with other pyrrole and pyrimidine derivatives, such as:

Uniqueness

  • The combination of pyrrole, pyrimidine, and hydrazide functional groups in a single molecule is relatively unique, providing a diverse range of chemical reactivity and potential biological activity. This makes N’-[(E)-[1-(2-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide a valuable compound for further research and development.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C19H18ClN5OS/c1-13-10-15(14(2)25(13)17-7-4-3-6-16(17)20)11-23-24-18(26)12-27-19-21-8-5-9-22-19/h3-11H,12H2,1-2H3,(H,24,26)/b23-11+

InChI Key

WKNOXGCLKUAVGK-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)/C=N/NC(=O)CSC3=NC=CC=N3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=NNC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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